N2-Hydroxyethyl Substitution Increases Hydrophilicity by 0.5 logP Units and TPSA by 27% vs. Unsubstituted MDP
The target compound exhibits a computed XLogP3 of -1.2 compared to -0.7 for the unsubstituted parent 6-methyl-4,5-dihydropyridazin-3(2H)-one (MDP, CAS 5157-08-4), representing a 0.5 log unit decrease in lipophilicity. Its topological polar surface area (TPSA) is 52.9 Ų versus 41.5 Ų for MDP, a 27.5% increase [1]. The target compound also possesses three hydrogen bond acceptors (vs. two for MDP) and two rotatable bonds (vs. zero for MDP), reflecting greater conformational flexibility and solvation capacity conferred by the 2-hydroxyethyl substituent.
| Evidence Dimension | Computed lipophilicity, polarity, and H-bonding capacity |
|---|---|
| Target Compound Data | XLogP3 = -1.2; TPSA = 52.9 Ų; H-Bond Acceptors = 3; Rotatable Bonds = 2; MW = 156.18 g/mol |
| Comparator Or Baseline | MDP (6-methyl-4,5-dihydropyridazin-3(2H)-one): XLogP3 = -0.7; TPSA = 41.5 Ų; H-Bond Acceptors = 2; Rotatable Bonds = 0; MW = 112.13 g/mol |
| Quantified Difference | ΔXLogP3 = -0.5; ΔTPSA = +11.4 Ų (+27.5%); ΔH-Bond Acceptors = +1; ΔRotatable Bonds = +2; ΔMW = +44.05 g/mol (+39.3%) |
| Conditions | Computed properties: XLogP3 (PubChem 2019.06.18 release); TPSA (Cactvs 3.4.6.11); H-Bond Acceptor/Donor counts (Cactvs 3.4.6.11) |
Why This Matters
The 0.5 log unit reduction in lipophilicity translates to approximately 3-fold higher aqueous solubility based on the general solubility-logP relationship, directly impacting formulation strategy, bioassay compatibility, and the risk of non-specific binding in biochemical assays.
- [1] PubChem. Compound Summary for CID 58787595: 2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one. National Center for Biotechnology Information. Accessed 2026-05-01. View Source
